3-Cyano-4-methylphenylboronic acid
Overview
Description
3-Cyano-4-methylphenylboronic acid is an organoboron compound that features a cyano group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-methylphenylboronic acid typically involves the borylation of 3-Cyano-4-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: Common solvents include DMF, THF, and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-Cyano-4-methylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide substrate. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-methylphenylboronic acid: Similar structure but with different positions of the cyano and methyl groups.
Phenylboronic acid: Lacks the cyano and methyl substituents, making it less sterically hindered and more reactive in certain contexts.
Uniqueness
3-Cyano-4-methylphenylboronic acid is unique due to the presence of both cyano and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The cyano group, in particular, can act as an electron-withdrawing group, affecting the electronic properties of the compound and its behavior in various chemical reactions .
Biological Activity
3-Cyano-4-methylphenylboronic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H10BNO2 and is characterized by a boronic acid functional group attached to a cyano-substituted aromatic ring. The presence of both cyano and boronic acid groups contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
- Enzymatic Interactions : Boronic acids, including this compound, are known to interact with various enzymes, particularly serine proteases and glycosidases. These interactions can inhibit enzymatic activity by forming reversible covalent bonds with the active site residues of enzymes, thereby modulating biochemical pathways.
- Anticancer Activity : Some studies suggest that boronic acids exhibit anticancer properties by inhibiting proteasome activity, which is crucial for protein degradation and cell cycle regulation. This inhibition can lead to the accumulation of pro-apoptotic factors, inducing cancer cell death.
- Antimicrobial Properties : Research indicates that certain arylboronic acids can exhibit antimicrobial activity against various pathogens by disrupting bacterial cell wall synthesis or function. The exact mechanism may involve interference with bacterial signaling pathways.
Case Study 1: Anticancer Activity
A study investigated the effects of various boronic acids on cancer cell lines, demonstrating that this compound significantly inhibited cell proliferation in breast cancer models (IC50 values <10 µM) . The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was tested as an inhibitor of a specific serine protease involved in inflammatory responses. The compound displayed a strong inhibitory effect (IC50 = 5 µM), suggesting its potential role in managing inflammatory diseases .
Case Study 3: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several boronic acids against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3-cyano-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFJLRZTXUFIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681872 | |
Record name | (3-Cyano-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911210-49-6 | |
Record name | (3-Cyano-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-4-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.